molecular formula C11H22N2O2Si2 B1584415 Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- CAS No. 7288-28-0

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

Cat. No.: B1584415
CAS No.: 7288-28-0
M. Wt: 270.47 g/mol
InChI Key: DRNUNECHVNIYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- is a useful research compound. Its molecular formula is C11H22N2O2Si2 and its molecular weight is 270.47 g/mol. The purity is usually 95%.
The exact mass of the compound Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethyl-(5-methyl-2-trimethylsilyloxypyrimidin-4-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2Si2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNUNECHVNIYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064615
Record name Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7288-28-0
Record name 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7288-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-methyl-2,4-bis((trimethylsilyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007288280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(O-trimethylsilyl)thymine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W28V4H6YE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Reactant of Route 2
Reactant of Route 2
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Reactant of Route 3
Reactant of Route 3
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Reactant of Route 5
Reactant of Route 5
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Reactant of Route 6
Reactant of Route 6
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Customer
Q & A

Q1: What is the role of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- in the synthesis of 6′-deoxy-6′-fluoro nucleoside analogs?

A1: Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- acts as a nucleobase source in the synthesis of the target nucleoside analogs []. The trimethylsilyl protecting groups enhance the reactivity of the thymine base towards glycosylation reactions. In the paper, it reacts with 2,3,4-Tri-O-acetyl-6-O-tosyl-D-glucopyranosyl bromide and 6-deoxy-6-fluoro-1,2,3,4-tetra-O-acetyl-D-galactopyranose to introduce the modified sugar moieties. Subsequent deprotection steps then yield the desired 6′-deoxy-6′-fluoro nucleoside analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.